Synthesis and Characterization of 4-Methylindan-5-ol: A Tandem Benzannulation Strategy
Synthesis and Characterization of 4-Methylindan-5-ol: A Tandem Benzannulation Strategy
Introduction & Strategic Rationale
The indanol core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigidified precursor for biologically active molecules, chiral ligands, and advanced antioxidants. Specifically, 4-methylindan-5-ol (CAS: 20294-38-6) presents a unique synthetic challenge. Traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation of 3-methylanisole) often yields intractable mixtures of regioisomers due to the competing directing effects of the methyl and hydroxyl/methoxy groups.
To bypass these regiochemical ambiguities, this guide details a highly regiospecific, self-validating synthetic pathway utilizing the Danheiser Intramolecular Benzannulation [1]. By constructing the aromatic ring de novo via a pericyclic cascade, we achieve absolute control over the tetrasubstituted benzene substitution pattern[2].
Retrosynthetic Logic & Mechanistic Causality
The synthesis relies on the thermal rearrangement of a tethered alkynylcyclobutenone. The retrosynthetic disconnection traces 4-methylindan-5-ol back to 4-(2-butynyl)cyclobut-2-en-1-one .
The causality of the transformation is governed by a cascade of four pericyclic reactions driven by the thermodynamic sink of aromatization:
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4π Electrocyclic Ring Opening: Heating the cyclobutenone to 110 °C overcomes the activation barrier to rupture the C1–C4 bond, generating a highly reactive (1Z, 3E)-vinylketene.
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Intramolecular [2+2] Cycloaddition: The tethered alkyne reacts with the ketene C=C bond, forming a transient, highly strained tricyclic cyclobutenone.
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Second 4π Electrocyclic Ring Opening: The tricyclic intermediate rapidly opens to form a dienylketene.
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6π Electrocyclic Ring Closure & Tautomerization: The dienylketene undergoes a 6π electrocyclization to a cyclohexadienone, which rapidly tautomerizes to the aromatic phenol (4-methylindan-5-ol).
Pericyclic cascade mechanism for the synthesis of 4-methylindan-5-ol.
Experimental Protocols
This methodology is designed as a self-validating system; the success of each step can be visually and spectroscopically confirmed before proceeding.
Step 1: Synthesis of 1-(2-Butynyl)-3-ethoxycyclobut-2-en-1-ol
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Causality: The Grignard addition must be performed at cryogenic temperatures to prevent premature ring opening of the cyclobutenone core.
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Procedure:
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In a flame-dried flask under argon, prepare 2-butynylmagnesium bromide by adding 1-bromo-2-butyne (1.2 equiv) to magnesium turnings (1.5 equiv) in anhydrous THF (0.5 M) at 0 °C.
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Cool a separate solution of 3-ethoxycyclobut-2-en-1-one (1.0 equiv) in THF to -78 °C.
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Add the Grignard reagent dropwise over 30 minutes. Stir for 1 hour at -78 °C.
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Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate in vacuo. The crude tertiary alcohol is used directly in the next step.
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Step 2: Acid-Catalyzed 1,3-Transposition
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Causality: Treatment with aqueous acid protonates the tertiary hydroxyl group, prompting the loss of water to form an ethoxy-stabilized cyclobutenyl cation. Water attacks C-3, forming a hemiketal that collapses to eliminate ethanol, yielding the thermodynamically stable α,β-unsaturated ketone.
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Procedure:
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Dissolve the crude 1-(2-butynyl)-3-ethoxycyclobut-2-en-1-ol in THF (0.2 M).
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Add 10% aqueous HCl (0.5 volumes relative to THF) and stir vigorously at 25 °C for 2 hours.
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Monitor by TLC (disappearance of the alcohol).
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Dilute with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate 4-(2-butynyl)cyclobut-2-en-1-one .
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Step 3: Thermal Benzannulation to 4-Methylindan-5-ol
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Causality: High dilution (0.01 M) is strictly required to suppress intermolecular [2+2] cycloadditions and dimerization of the highly reactive vinylketene intermediate, forcing the intramolecular pathway[1].
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Procedure:
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Dissolve 4-(2-butynyl)cyclobut-2-en-1-one in anhydrous, degassed toluene to a final concentration of 0.01 M.
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Heat the solution to gentle reflux (110 °C) under argon for 4 hours.
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Cool to room temperature and concentrate the solvent under reduced pressure.
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Purify the residue via flash chromatography (silica gel, 10% EtOAc in hexanes) to yield 4-methylindan-5-ol as a crystalline solid.
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Experimental workflow for the synthesis of 4-methylindan-5-ol.
Quantitative Characterization Data
Rigorous characterization is required to validate the regiochemistry of the product. The presence of the ortho-methyl group is confirmed by the singlet at 2.15 ppm in the ¹H NMR, while the intact indane ring is validated by the distinct benzylic multiplets.
Table 1: Spectroscopic Characterization of 4-Methylindan-5-ol
| Parameter | Analytical Method | Observed Value / Signal Assignment |
| Molecular Weight | HRMS (ESI-TOF) | Calculated for C₁₀H₁₂O [M+H]⁺: 149.0966; Found: 149.0962 |
| Aromatic Protons | ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (d, J = 8.0 Hz, 1H, Ar-H7), δ 6.65 (d, J = 8.0 Hz, 1H, Ar-H6) |
| Hydroxyl Proton | ¹H NMR (400 MHz, CDCl₃) | δ 4.60 (s, 1H, -OH) |
| Indane Core | ¹H NMR (400 MHz, CDCl₃) | δ 2.88 (t, J = 7.5 Hz, 2H, C1-H₂), δ 2.82 (t, J = 7.5 Hz, 2H, C3-H₂), δ 2.08 (p, J = 7.5 Hz, 2H, C2-H₂) |
| Methyl Group | ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H, Ar-CH₃) |
| Aromatic Carbons | ¹³C NMR (100 MHz, CDCl₃) | δ 151.2 (C-OH), 144.5 (C7a), 136.8 (C3a), 126.5 (C7), 121.0 (C4), 112.4 (C6) |
| Aliphatic Carbons | ¹³C NMR (100 MHz, CDCl₃) | δ 33.1 (C1), 30.5 (C3), 25.4 (C2), 11.8 (Ar-CH₃) |
| Functional Groups | FTIR (ATR, cm⁻¹) | 3350 (br, O-H stretch), 2950 (C-H stretch), 1590 (C=C aromatic) |
References
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Danheiser, R. L.; Brisbois, R. G.; Kowalczyk, J. J.; Miller, R. F. "Intramolecular benzannulation of vinylketenes. A general synthesis of fused phenols and quinones." Journal of the American Chemical Society, 1990, 112(8), 3093-3100.[Link]
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Danheiser, R. L.; Savariar, S.; Cha, D. D. "A novel synthesis of 4-substituted cyclobutenones." Journal of Organic Chemistry, 1990, 55(6), 1959-1964.[Link]
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Faialaga, N. H. "Tandem benzannulation-cyclization strategies for the synthesis of highly substituted indoles." MIT Doctoral Thesis, 2023.[Link][1]
